N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features both benzoxazole and benzofuran moieties. These structures are known for their wide range of biological and pharmacological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical brighteners.
Mechanism of Action
The mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole and benzofuran moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antifungal and antitumoral activities.
Benzofuran: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to the combination of benzoxazole and benzofuran structures within a single molecule. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H19N3O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c1-14-11-15(2)22-19(12-14)27-24(31-22)16-7-9-18(10-8-16)26-25(32)28-23(29)21-13-17-5-3-4-6-20(17)30-21/h3-13H,1-2H3,(H2,26,28,29,32) |
InChI Key |
MXCKMKUDKIFLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4)C |
Origin of Product |
United States |
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